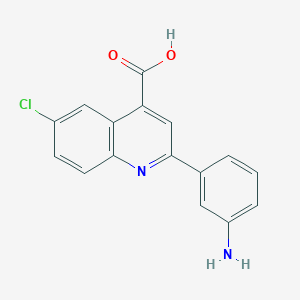
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid” is a complex organic compound. It is composed of a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with an aminophenyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline core, the introduction of the chloro group at the 6-position, and the attachment of the aminophenyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic quinoline core, with the various substituents attached at the specified positions. The presence of the amine and carboxylic acid groups would introduce polarity to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amine and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine and carboxylic acid groups could result in the compound having relatively high melting and boiling points, and being soluble in polar solvents .
科学研究应用
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in drug development experiments to investigate the effects of various drugs on the body. It has also been used in biochemistry to study the effects of various enzymes and proteins on cell signaling pathways. Additionally, it has been used in physiology to investigate the effects of various hormones and neurotransmitters on the body.
作用机制
Target of Action
Similar compounds have been used in the development of protein degrader building blocks . These compounds typically target specific proteins for degradation, altering cellular processes and potentially leading to therapeutic effects.
Mode of Action
It’s known that similar compounds can interact with their targets through a process called suzuki–miyaura (sm) cross-coupling . This process involves the formation of carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules .
Biochemical Pathways
For instance, it can lead to the formation of new organic compounds, potentially altering cellular processes .
Result of Action
Based on its potential mode of action, it could lead to significant changes in the structure and function of its target molecules, potentially altering cellular processes .
实验室实验的优点和局限性
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it can be easily synthesized. Additionally, it has a relatively low toxicity, making it safe to use in experiments. However, it also has some limitations. For example, it can be difficult to control the concentration of this compound in experiments, and it can be difficult to predict the exact effects of the compound on cells.
未来方向
There are a variety of potential future directions for research related to 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid. For example, it could be used to investigate the effects of various drugs on the body, or to develop new treatments for cancer. Additionally, it could be used to investigate the effects of various hormones and neurotransmitters on the body, or to develop new treatments for inflammation and immune system disorders. Finally, it could be used to investigate the effects of various enzymes and proteins on cell signaling pathways, or to develop new treatments for neurological disorders.
合成方法
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid can be synthesized by the reaction of 3-aminophenol and 6-chloroquinoline-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an aqueous solution at a temperature of 70-80°C for several hours. The reaction yields this compound in an overall yield of approximately 96%.
属性
IUPAC Name |
2-(3-aminophenyl)-6-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUOPFPKQVKKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

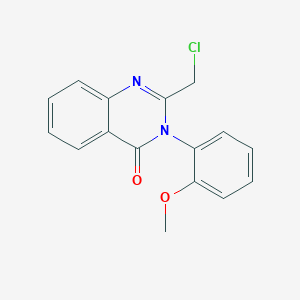
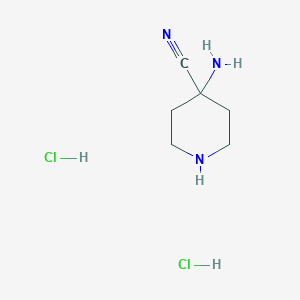

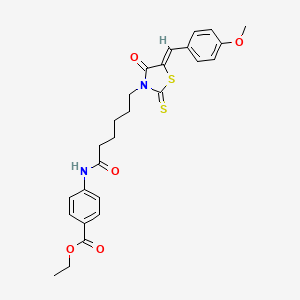
![4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2784104.png)

![8-(4-fluorobenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2784107.png)
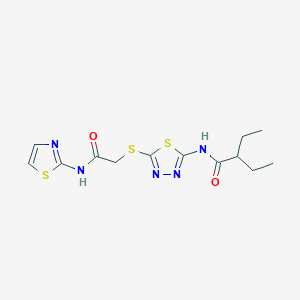
![2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2784110.png)
![3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2784116.png)
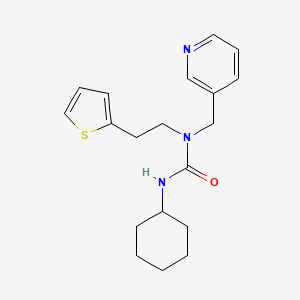
![Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate](/img/structure/B2784118.png)
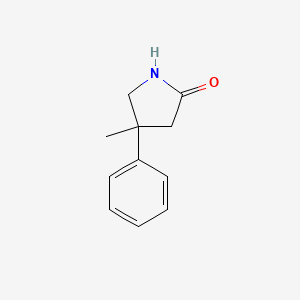
![1-methyl-3,8-bis(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2784120.png)